Home > Products > Screening Compounds P74869 > 4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;dihydrochloride
4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;dihydrochloride - 1942919-79-0

4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;dihydrochloride

Catalog Number: EVT-1504354
CAS Number: 1942919-79-0
Molecular Formula: C27H30Cl2F2N6O
Molecular Weight: 563.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Synthesis Analysis

The synthetic route for NVP-BSK805 2HCl involves several steps, including quinoxaline ring formation, substitution, and salt formation. Detailed synthetic protocols are available in the literature .

Future Directions
  • Clinical development for specific cancer types: Further research is needed to translate preclinical findings into effective therapies for patients with JAK2-dependent cancers, including the optimization of dosing strategies and the identification of potential biomarkers for patient stratification. [, ]
  • Understanding and mitigating potential side effects: While NVP-BSK805 2HCl has shown promising results in preclinical studies, further research is necessary to fully elucidate its safety profile and develop strategies to minimize any potential adverse effects, particularly concerning metabolic alterations. []

NVP-BVB808

Compound Description: NVP-BVB808, like NVP-BSK805 2HCl, is a potent and selective inhibitor of Janus kinase 2 (JAK2) [, , ]. This compound exhibits efficacy against JAK2-dependent B-cell acute lymphoblastic leukemias (B-ALLs) in vitro and in vivo, particularly those with CRLF2 rearrangements [, ]. It acts as an ATP-competitive type I JAK2 inhibitor [, ]. Notably, NVP-BVB808 has demonstrated limitations in its activity against specific leukemia subtypes, potentially due to the heterodimerization of JAK2 with other JAK family members [, ].

Relevance: Although the specific structural similarities between NVP-BVB808 and NVP-BSK805 2HCl are not explicitly detailed in the provided abstracts, both are categorized as type I JAK2 inhibitors [, ] and have been investigated in parallel as potential therapeutic agents for similar conditions. This parallel investigation and shared target strongly suggest structural similarities between the two compounds.

NVP-CHZ868

Compound Description: NVP-CHZ868 is a type II JAK2 inhibitor [, ], differentiating it from the type I classification of NVP-BSK805 2HCl. This compound demonstrates superior potency compared to type I inhibitors, including NVP-BSK805 2HCl, in targeting JAK2-dependent B-ALLs, especially those harboring CRLF2 rearrangements [, ]. NVP-CHZ868's mechanism of action involves binding to JAK2 in its inactive conformation, potentially overcoming resistance mechanisms associated with type I inhibitors [, ]. Notably, this compound exhibits enhanced ability to abrogate JAK2 and STAT5 phosphorylation compared to its type I counterparts [, ].

Relevance: NVP-CHZ868, while structurally distinct from NVP-BSK805 2HCl due to its classification as a type II JAK2 inhibitor [, ], directly relates by targeting the same kinase. The comparison of these two compounds in research highlights the significance of binding mode and its impact on efficacy and resistance profiles.

CEP-33779

Compound Description: CEP-33779 is a JAK2 inhibitor recognized for its high P-gp inhibitory activity [, ]. This compound demonstrates the ability to sensitize drug-resistant cancer cells, particularly those overexpressing P-gp, to vincristine, a commonly used chemotherapeutic agent [, ].

Relevance: The research suggests that CEP-33779 shares a similar mechanism of action and efficacy profile with NVP-BSK805 2HCl in sensitizing drug-resistant cancer cells to vincristine [, ]. This functional similarity, combined with the shared target of JAK2, suggests potential structural similarities between CEP-33779 and NVP-BSK805 2HCl.

Filgotinib (GLPG0634)

Compound Description: Filgotinib (GLPG0634) is a selective JAK1 inhibitor that has demonstrated efficacy in the treatment of rheumatoid arthritis and inflammatory bowel disease. [] Although structurally distinct from NVP-BSK805 2HCl, its binding affinity to the JAK2 JH2 allosteric site has been investigated. []

Relevance: Filgotinib's binding affinity to the JAK2 JH2 allosteric site has been directly compared with NVP-BSK805 2HCl using a competitive fluorescence polarization (FP) assay. [] This suggests that despite targeting JAK1 primarily, filgotinib may share structural features enabling interaction with the JAK2 JH2 allosteric site, a characteristic also observed with NVP-BSK805 2HCl.

Compound 8 (Diaminopyrimidine)

Compound Description: This compound, identified as a diaminopyrimidine derivative (compound 8), exhibited binding affinity for the JAK2 JH2 allosteric site. []

Relevance: The crystal structure of JAK2 JH2 in complex with compound 8 has been elucidated, providing insights into its binding pose. [] This structural information, along with binding data obtained from a competitive fluorescence polarization assay, allows for comparison with NVP-BSK805 2HCl, which also binds to the JAK2 JH2 allosteric site. [] This suggests potential structural similarities or shared pharmacophoric features between these compounds.

JNJ-7706621

Compound Description: JNJ-7706621 is a compound with known binding affinity for the JAK2 JH2 allosteric site. []

Relevance: JNJ-7706621's binding affinity to the JAK2 JH2 allosteric site has been determined, allowing for direct comparison with NVP-BSK805 2HCl, which targets the same site. [] This comparison suggests potential structural similarities that facilitate interaction with the JAK2 JH2 allosteric site.

Overview

4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine; dihydrochloride, also known as NVP-BSK805 dihydrochloride, is a chemical compound with significant biological activity. It functions primarily as an ATP-competitive inhibitor of the Janus kinase 2 (JAK2) enzyme, demonstrating high specificity towards JAK2 compared to other kinases such as JAK1, JAK3, and TYK2. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of various cancers associated with JAK2 mutations, including myeloproliferative neoplasms.

Source

The compound is cataloged in several chemical databases including PubChem and BenchChem, which provide comprehensive details about its structure, properties, and applications. Its unique identifier numbers include the CAS number 1092499-93-8 and the molecular weight of 563.5 g/mol.

Classification

NVP-BSK805 dihydrochloride is classified under the category of kinase inhibitors and specifically targets the JAK2 signaling pathway. It is further categorized as a small molecule drug, which is essential in pharmaceutical research due to its ability to modulate biological processes at the molecular level.

Synthesis Analysis

Methods

The synthesis of 4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine involves several key steps:

  1. Preparation of Quinoxaline Core: The synthesis typically starts with the formation of a quinoxaline core structure. This involves cyclization reactions that can utilize various organic solvents and catalysts.
  2. Functionalization: Subsequent steps involve introducing functional groups such as the morpholinomethyl group and piperidinylpyrazole moieties through substitution reactions.
  3. Purification: After synthesis, high-performance liquid chromatography (HPLC) is often employed to purify the compound, ensuring high yield and purity.

Technical Details

The industrial production methods mirror laboratory synthesis but are optimized for scale. Reaction conditions such as temperature, pressure, and reagent concentrations are carefully controlled to maximize efficiency and minimize by-products.

Molecular Structure Analysis

Structure

The molecular formula for NVP-BSK805 dihydrochloride is C27H28F2N6OC_{27}H_{28}F_{2}N_{6}O. Its structure can be represented using various notations:

  • InChI: InChI=1S/C27H28F2N6O.2ClH/c28-23-12-18(13-24(29)22(23)17-34-8-10-36-11-9-34)21-2-1-3-25-27(21)33-26(15-31-25)19-14-32-35(16-19)20-4-6-30-7-5-20;;/h1-3,12-16,20,30H,4-11,17H2;2*1H
  • Canonical SMILES: C1CNCCC1N2C=C(C=N2)C3=NC4=C(C=CC=C4N=C3)C5=CC(=C(C(=C5)F)CN6CCOCC6)F

Data

The compound exhibits a complex three-dimensional structure that facilitates its interaction with JAK2 by fitting into its ATP-binding site.

Chemical Reactions Analysis

Reactions

NVP-BSK805 primarily undergoes substitution reactions due to its reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.

Technical Details

Common reagents involved in these reactions include:

  1. Organic Solvents: Such as dimethyl sulfoxide (DMSO).
  2. Catalysts: Palladium on carbon is often used for facilitating coupling reactions.
  3. Oxidizing Agents: Hydrogen peroxide may be utilized during certain synthetic steps.

These reactions are typically conducted under controlled temperatures and pressures to ensure optimal yields.

Mechanism of Action

Process

NVP-BSK805 acts as an ATP competitor by binding to the active site of JAK2, thereby inhibiting its kinase activity. This inhibition disrupts the JAK/STAT signaling pathway which is crucial for cell proliferation and survival.

Data

The inhibition of JAK2 leads to reduced cell viability and proliferation in cancer cells harboring mutations such as JAK2 V617F. This mechanism highlights the compound's potential in treating hematological malignancies.

Physical and Chemical Properties Analysis

Physical Properties

Some key physical properties of NVP-BSK805 dihydrochloride include:

PropertyValue
Molecular Weight563.5 g/mol
AppearanceCrystalline solid
SolubilitySoluble in DMSO

Chemical Properties

Chemical properties include:

  1. Stability: The dihydrochloride form enhances stability and solubility.
  2. Reactivity: The presence of fluorine atoms contributes to its reactivity profile.
Applications

NVP-BSK805 dihydrochloride has significant applications in scientific research:

  1. Cancer Research: It is studied for its potential therapeutic effects against cancers associated with aberrant JAK2 signaling.
  2. Biochemical Studies: The compound serves as a tool for investigating JAK/STAT pathway dynamics in cellular models.
  3. Drug Development: Ongoing studies aim to optimize its efficacy and selectivity for clinical applications in oncology.

Properties

CAS Number

1942919-79-0

Product Name

4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;dihydrochloride

IUPAC Name

4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;dihydrochloride

Molecular Formula

C27H30Cl2F2N6O

Molecular Weight

563.5

InChI

InChI=1S/C27H28F2N6O.2ClH/c28-23-12-18(13-24(29)22(23)17-34-8-10-36-11-9-34)21-2-1-3-25-27(21)33-26(15-31-25)19-14-32-35(16-19)20-4-6-30-7-5-20;;/h1-3,12-16,20,30H,4-11,17H2;2*1H

InChI Key

NUOCAPALWRHKCU-UHFFFAOYSA-N

SMILES

C1CNCCC1N2C=C(C=N2)C3=NC4=C(C=CC=C4N=C3)C5=CC(=C(C(=C5)F)CN6CCOCC6)F.Cl.Cl

Synonyms

4-(2,6-difluoro-4-(3-(1-(pip4-(2,6-difluoro-4-(3-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)quinoxalin-5-yl)benzyl)morpholine, dihydrochloride

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.